N-methyl-1-phenylethane-1-sulfonamide
Overview
Description
N-methyl-1-phenylethane-1-sulfonamide is an organosulfur compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenylethane backbone, with a methyl group substituent on the nitrogen atom. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-1-phenylethane-1-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of phenylethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of phenylethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-phenylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that require sulfonamide-sensitive cofactors, thereby disrupting metabolic pathways. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
- N-ethyl-1-phenylethane-1-sulfonamide
- N-propyl-1-phenylethane-1-sulfonamide
- N-methyl-1-phenylpropane-1-sulfonamide
Comparison: N-methyl-1-phenylethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-methyl-1-phenylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGYEVCKSVELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-21-0 | |
Record name | N-methyl-1-phenylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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